molecular formula C14H15NO2S B8365899 Ethyl 2-(phenylamino)-2-(thiophen-2-yl)acetate

Ethyl 2-(phenylamino)-2-(thiophen-2-yl)acetate

Cat. No.: B8365899
M. Wt: 261.34 g/mol
InChI Key: WYNNXLDPCIIGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(phenylamino)-2-(thiophen-2-yl)acetate is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 2-anilino-2-thiophen-2-ylacetate

InChI

InChI=1S/C14H15NO2S/c1-2-17-14(16)13(12-9-6-10-18-12)15-11-7-4-3-5-8-11/h3-10,13,15H,2H2,1H3

InChI Key

WYNNXLDPCIIGPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CS1)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-(methylsulfonyloxy)-2-(thiophen-2-yl)acetate (I27) (5.7 g, 21.6 mmol), aniline (2.16 ml, 23.7 mmol) and DIPEA (4.52 ml, 25.9 mmol) were dissolved in acetonitrile (20 ml) to give a yellow solution which was heated under microwave irradiation into a sealed vial at 100° C. for 15 minutes. Conversion complete by UPLC/MS-UV. The solvent was evaporated, and the residue was dissolved in DCM and washed with water and brine, dried (Na2SO4), filtered and evaporated to dryness. The resulting crude was purified by flash chromatography (Petroleum ether/EtOAc=85/15) to get desired compound as a solid (4.33 g, 77% yield).
Name
Ethyl 2-(methylsulfonyloxy)-2-(thiophen-2-yl)acetate
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Name
Quantity
4.52 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
77%

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